molecular formula C7H3Cl2IO2 B567438 2,6-Dichloro-4-iodobenzoic acid CAS No. 1258298-01-9

2,6-Dichloro-4-iodobenzoic acid

Cat. No. B567438
M. Wt: 316.903
InChI Key: XXOKETZHRNJXMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-iodobenzoic acid consists of a six-membered aromatic ring with two chlorine atoms, one iodine atom, and a carboxylic acid group . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .

Scientific Research Applications

  • Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study of iodobenzoic acids, including 2-iodobenzoic acid, a close relative of 2,6-Dichloro-4-iodobenzoic acid. Their research focused on sublimation calorimetry, drop calorimetry, and thermal analysis of these compounds (Tan & Sabbah, 1994).

  • Crystal Structure Analysis : Bondarenko and Adonin (2021) explored the crystal structures of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine, providing insights into the structural properties of iodobenzoic acid derivatives (Bondarenko & Adonin, 2021).

  • Synthesis of Hypervalent Iodine Oxidizing Reagents : Zhdankin et al. (2005) reported on the synthesis of esters of 2-iodoxybenzoic acid, a compound structurally similar to 2,6-Dichloro-4-iodobenzoic acid. These esters are valuable as hypervalent iodine oxidizing reagents (Zhdankin et al., 2005).

  • Determination of Thiol Groups : Srivastava and Bose (1977) used o-diacetoxyiodobenzoate, a derivative of iodobenzoic acid, for determining thiol groups, demonstrating its utility in biochemical assays (Srivastava & Bose, 1977).

  • Environmental Remediation : Raes et al. (2019) studied Aminobacter sp. MSH1's ability to mineralize 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway, highlighting the environmental significance of chlorobenzoic acids (Raes et al., 2019).

  • Organic Synthesis Applications : Heiss, Marzi, and Schlosser (2003) discussed the use of 2,6-dihalobenzoic acids, which are chemically related to 2,6-Dichloro-4-iodobenzoic acid, in organic synthesis, demonstrating their reactivity and utility in chemical transformations (Heiss et al., 2003).

  • Application in Organic Electronics : Tan et al. (2016) applied 4-iodobenzoic acid in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency organic solar cells, indicating the potential use of iodobenzoic acids in electronic applications (Tan et al., 2016).

properties

IUPAC Name

2,6-dichloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOKETZHRNJXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-iodobenzoic acid

Synthesis routes and methods

Procedure details

Methyl 2,6-dichloro-4-iodobenzoate (46 g, 0.14 mol) was dissolved in pyridine (1380 mL) and water (230 mL). Lithium iodide (37.2 g, 0.28 mol) was added in one portion. The resulting mixture was heated at 130° C. for 30 hours. The reaction was concentrated under reduced pressure. The residue was dissolved in 2N HCl (500 mL) and extracted with ethyl acetate (3×1 L). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure. The residue was dissolved in N-methyl morpholine (5 mL) and concentrated again. The residue was diluted with 2N HCl (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to give 2,6-dichloro-4-iodobenzoic acid (39 g, yield: 88%). 1H NMR (DMSO-d6, 400 MHz) δ 14.26 (brs, 1H), 7.99 (s, 2H).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1380 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
S Kumari, AV Carmona, AK Tiwari… - Journal of medicinal …, 2020 - ACS Publications
The amide functional group plays a key role in the composition of biomolecules, including many clinically approved drugs. Bioisosterism is widely employed in the rational modification …
Number of citations: 245 pubs.acs.org

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